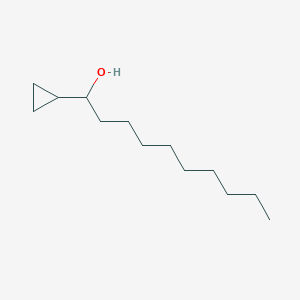
1-Cyclopropyldecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyldecan-1-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclopropyl group attached to a decan-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclopropyldecan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with decanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+Decanal→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of advanced catalytic systems, such as palladium or nickel catalysts, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-Cyclopropyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 1-cyclopropyldecan-1-one.
Reduction: Formation of 1-cyclopropyldecane.
Substitution: Formation of 1-cyclopropyldecan-1-chloride or 1-cyclopropyldecan-1-bromide.
科学的研究の応用
1-Cyclopropyldecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropyldecan-1-ol involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive. This reactivity can influence its interactions with enzymes, receptors, and other biomolecules, leading to potential biological effects.
類似化合物との比較
Similar Compounds
1-Cyclopentylpropan-1-ol: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
1-Cyclohexylbutan-1-ol: Features a cyclohexyl group and a longer carbon chain.
Uniqueness
1-Cyclopropyldecan-1-ol is unique due to the presence of the cyclopropyl group, which introduces significant ring strain and reactivity
特性
分子式 |
C13H26O |
|---|---|
分子量 |
198.34 g/mol |
IUPAC名 |
1-cyclopropyldecan-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-13(14)12-10-11-12/h12-14H,2-11H2,1H3 |
InChIキー |
ACSOTVREZJQAJV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


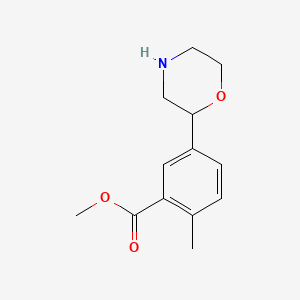
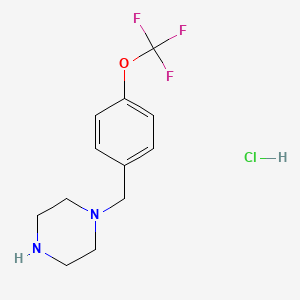
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
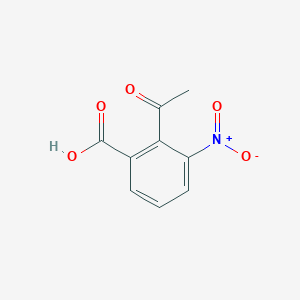
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
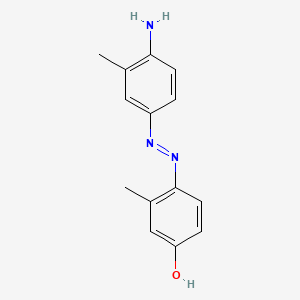
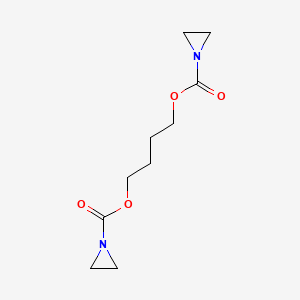
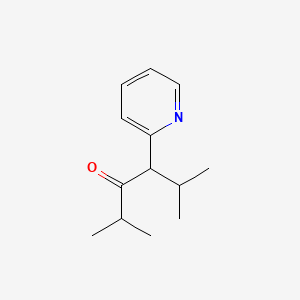
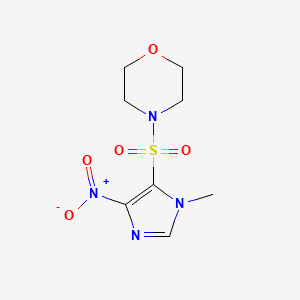
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
